Endothelin A Receptor Antagonism Comparison
4-(2-Aminoethyl)-2-methyl-2H-indazole demonstrates measurable antagonist activity against the rat endothelin A receptor (ETA) in vitro. Its potency, while not highly potent, is a specific quantifiable characteristic that distinguishes it from more potent ETA antagonists, highlighting its potential as a selective tool or a structural starting point for optimization. Direct comparative data for this specific assay against close positional isomers (e.g., 5-, 6-, or 7-aminoethyl derivatives) are not available in the public domain [1].
| Evidence Dimension | In vitro ETA receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 2850 nM |
| Comparator Or Baseline | Comparative data for close positional analogs not available in this assay. |
| Quantified Difference | N/A |
| Conditions | In vitro ability to antagonise the binding of [125I]ET1 to the rat aortic A10 cell membrane endothelin A receptor. Source: ChEMBL [1]. |
Why This Matters
This specific IC50 value provides a concrete data point for researchers working on endothelin receptor pathways, allowing for a quantitative assessment of this compound's activity profile relative to known, more potent ETA antagonists.
- [1] TargetMine/ChEMBL. Activity Report for CHEMBL173565: Antagonism of [125I]ET1 binding to rat ETA receptor (IC50 = 2850 nM). Accessed 2026. View Source
